molecular formula C12H12FN3O4S B11259530 ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11259530
M. Wt: 313.31 g/mol
InChI Key: UYIANZVIAAIHEF-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C13H14FN3O4S This compound is known for its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a sulfamoyl group

Preparation Methods

The synthesis of ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through a nucleophilic substitution reaction.

    Addition of the sulfamoyl group: The sulfamoyl group is introduced using a sulfonamide derivative under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The compound’s sulfamoyl group is known to interact with proteins, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrazole ring and a sulfamoyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12FN3O4S

Molecular Weight

313.31 g/mol

IUPAC Name

ethyl 5-[(3-fluorophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C12H12FN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-4-8(13)6-9/h3-7,16H,2H2,1H3,(H,14,15)

InChI Key

UYIANZVIAAIHEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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